molecular formula C7H5F2NO4S B2659973 2,2-Difluorobenzo[d][1,3]dioxole-5-sulfonamide CAS No. 1710471-90-1

2,2-Difluorobenzo[d][1,3]dioxole-5-sulfonamide

Cat. No.: B2659973
CAS No.: 1710471-90-1
M. Wt: 237.18
InChI Key: JSUKLYYLIXQTMW-UHFFFAOYSA-N
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Description

2,2-Difluorobenzo[d][1,3]dioxole-5-sulfonamide is an organofluorine compound that features a benzodioxole ring substituted with two fluorine atoms and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2,2-difluoro-1,3-benzodioxole with sulfonamide under specific conditions . The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluorobenzo[d][1,3]dioxole-5-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling catalysts. The conditions vary depending on the desired reaction but often involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2,2-Difluorobenzo[d][1,3]dioxole-5-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-Difluorobenzo[d][1,3]dioxole-5-sulfonamide involves its interaction with specific molecular targets. The fluorine atoms can form strong bonds with various biological molecules, affecting their function. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. These interactions can disrupt normal cellular processes, making the compound useful in the development of therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Difluorobenzo[d][1,3]dioxole-5-sulfonamide is unique due to the presence of both fluorine atoms and a sulfonamide group. This combination imparts specific chemical properties, such as increased stability and reactivity, making it valuable in various applications. The compound’s ability to interact with biological molecules also sets it apart from other similar compounds, providing unique opportunities for drug development and other scientific research .

Properties

IUPAC Name

2,2-difluoro-1,3-benzodioxole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO4S/c8-7(9)13-5-2-1-4(15(10,11)12)3-6(5)14-7/h1-3H,(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSUKLYYLIXQTMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)N)OC(O2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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